2-Acetoxy-2',4'-difluoroacetophenone

Antifungal synthesis Posaconazole intermediate Regioselective epoxidation

This compound is the essential substrate for the Wittig methylenation and Sharpless asymmetric epoxidation that define the chiral tertiary alcohol pharmacophore in posaconazole. The acetoxy leaving group is mechanistically critical; substituting with 2-chloro-2',4'-difluoroacetophenone or non-fluorinated analogs is scientifically unjustified. Also uniquely annotated as a Gram‑negative efflux pump inhibitor in P. aeruginosa. Supplied with ≥97% purity and batch‑specific NMR/HPLC documentation to ensure reproducible enantioselectivity in your synthesis.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 122263-03-0
Cat. No. B130826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-2',4'-difluoroacetophenone
CAS122263-03-0
Synonyms2-(Acetyloxy)-1-(2,4-difluorophenyl)ethanone; _x000B_2-Acetoxy-1-(2,4-difluorophenyl)ethanone;  2-Acetyloxy-1-(2,4-difluorophenyl)ethanone; 
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3
InChIKeyOOCYQJABZIZEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetoxy-2',4'-difluoroacetophenone (CAS 122263-03-0) – Key Intermediate for Triazole Antifungals and Efflux Pump Research


2-Acetoxy-2',4'-difluoroacetophenone (CAS 122263-03-0), also referred to as 2-(2,4-difluorophenyl)-2-oxoethyl acetate, is a fluorinated aromatic ketone ester with the molecular formula C₁₀H₈F₂O₃ and a molecular weight of 214.17 g/mol . The compound is a synthetic intermediate that belongs to the class of α-substituted acetophenones. It is most prominently documented as a key building block in the patented synthesis of posaconazole (SCH‑56592), a broad-spectrum triazole antifungal drug [1]. Beyond its established role as a pharmaceutical intermediate, curated antibiotic databases have assigned this compound a distinct mechanism of action as a Gram‑negative bacterial efflux pump inhibitor, specifically active against Pseudomonas aeruginosa [2].

Why 2-Acetoxy-2',4'-difluoroacetophenone Cannot Be Replaced by Common Acetophenone Analogs


Generic substitution of 2-acetoxy-2',4'-difluoroacetophenone with seemingly similar compounds—such as 2-chloro-2',4'-difluoroacetophenone (CAS 51336-94-8), unsubstituted 2',4'-difluoroacetophenone (CAS 364-83-0), or non-fluorinated 2-acetoxyacetophenone (CAS 7250-94-4)—is scientifically unjustified without comparative validation data. The acetoxy leaving group is mechanistically essential for the regioselective transformations used in posaconazole synthesis, where the chloro analog serves as a precursor and cannot directly enter the same downstream reaction sequence [1]. Furthermore, the specific 2′,4′-difluoro substitution pattern on the phenyl ring imparts distinct electronic and steric properties that influence both synthetic reactivity and biological target engagement. In antimicrobial screening databases, the compound acquires a unique functional annotation as an efflux pump inhibitor in Pseudomonas aeruginosa—a profile that is absent for close structural analogs lacking either the acetoxy moiety or the precise fluorine geometry [2]. The following evidence sections quantify these differentiation dimensions where data exist and transparently note where cross-study comparability remains limited.

Quantitative Differentiation Evidence for 2-Acetoxy-2',4'-difluoroacetophenone vs. Closest Analogs


Exclusive Intermediate in Posaconazole Synthesis: Pathway Dependency vs. 2-Chloro-2',4'-difluoroacetophenone

The synthesis of posaconazole (SCH-56592) proceeds through a mandatory acetoxy intermediate (2-acetoxy-2',4'-difluoroacetophenone). The precursor 2-chloro-2',4'-difluoroacetophenone is converted to the acetoxy derivative via displacement with sodium acetate/NaI in DMF; the acetoxy compound then undergoes methylenation (Wittig), hydrolysis, and Sharpless asymmetric epoxidation to set the chiral tertiary alcohol center [1][2]. Attempts to bypass the acetoxy intermediate by using the chloro compound directly in the methylenation step are not reported in the primary patent literature, indicating that the acetoxy leaving group is critical for the subsequent regioselective epoxidation that establishes the (S)-configuration of the oxirane-2-methanol intermediate [3].

Antifungal synthesis Posaconazole intermediate Regioselective epoxidation

Functional Annotation as Gram-Negative Efflux Pump Inhibitor: Absence of Comparable Activity in Structural Analogs

In curated antibiotic databases, 2-acetoxy-2',4'-difluoroacetophenone is classified uniquely as a Gram‑negative efflux pump inhibitor with demonstrated activity against Pseudomonas aeruginosa. When tested in combination with fluoroquinolones and macrolides, the compound produced a measurable reduction in minimum inhibitory concentration (MIC) values against P. aeruginosa, consistent with efflux pump inhibition as the mechanism of action [1]. The database record explicitly notes in vivo testing and was first reported by Microcide / Daiichi Sankyo in 2001 [2]. By contrast, neither 2',4'-difluoroacetophenone (CAS 364-83-0) nor 2-chloro-2',4'-difluoroacetophenone (CAS 51336-94-8) carries this functional annotation in the same database, nor are they reported as efflux pump inhibitors in the primary literature [3].

Antimicrobial resistance Efflux pump inhibition Pseudomonas aeruginosa

Commercial Purity Specification: 97% Minimum vs. Variable Purity of Non-fluorinated Analog

Multiple reputable vendors supply 2-acetoxy-2',4'-difluoroacetophenone with a minimum purity specification of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the non-fluorinated analog 2-acetoxyacetophenone (CAS 7250-94-4) is typically offered at lower purity grades (commonly 95%) without consistently available batch-specific analytical data [1]. The availability of validated analytical documentation for the target compound reduces procurement risk for users requiring reproducible experimental outcomes.

Quality control Purity specification Procurement

Physicochemical Differentiation: Crystalline Solid Form vs. Liquid Analog

2-Acetoxy-2',4'-difluoroacetophenone is described as a pale yellow crystalline solid at ambient temperature, with solubility in chloroform, dichloromethane, ethyl acetate, and methanol [1]. The corresponding chloro analog (2-chloro-2',4'-difluoroacetophenone, CAS 51336-94-8) is typically a liquid or low-melting solid (mp 44–48 °C) . The more defined crystalline form of the acetoxy compound simplifies gravimetric dispensing and long-term storage, which is advantageous in parallel synthesis and compound management workflows.

Physical form Handling Storage stability

Dihydroorotase Enzyme Inhibition: Preliminary Quantitative Activity

A single‑point screening result from BindingDB reports that 2-acetoxy-2',4'-difluoroacetophenone inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC₅₀ of 180 µM at pH 7.37 [1]. While this activity is modest, it provides a quantitative anchor for the compound's enzyme inhibition profile. No comparable DHOase inhibition data are available for the non‑fluorinated analog 2-acetoxyacetophenone or for 2-chloro-2',4'-difluoroacetophenone in the same database, limiting cross‑study comparability [2].

Enzyme inhibition Dihydroorotase Anticancer

High-Value Application Scenarios for 2-Acetoxy-2',4'-difluoroacetophenone Based on Differentiated Evidence


Process Chemistry: Key Intermediate for Asymmetric Posaconazole Synthesis

In the patented synthesis of posaconazole, 2-acetoxy-2',4'-difluoroacetophenone is the essential substrate for the Wittig methylenation and subsequent Sharpless asymmetric epoxidation that establishes the chiral tertiary alcohol pharmacophore. Researchers scaling up posaconazole or its generic equivalents must procure the acetoxy intermediate rather than the cheaper chloro precursor, because the chloro compound cannot directly enter the stereochemistry-defining epoxidation step [1]. The compound must be supplied with documented purity ≥97% to ensure reproducible enantioselectivity in the catalytic asymmetric epoxidation .

Antimicrobial Resistance Research: Efflux Pump Inhibitor Probe for Pseudomonas aeruginosa

Curated antibiotic databases identify 2-acetoxy-2',4'-difluoroacetophenone as a Gram‑negative efflux pump inhibitor with demonstrated MIC-reducing synergy when combined with fluoroquinolones and macrolides against P. aeruginosa [2]. Research groups investigating efflux pump inhibition as a strategy to overcome antibiotic resistance can use this compound as a well‑annotated chemical probe. The specific 2′,4′-difluoro substitution and acetoxy functionality appear to be structural determinants for this activity, as close analogs lack similar annotation [3].

Academic Medicinal Chemistry: Starting Point for Anticancer Agent Development Targeting Pyrimidine Biosynthesis

The compound exhibits measurable, albeit modest, inhibition of dihydroorotase (IC₅₀ = 180 µM), a key enzyme in de novo pyrimidine biosynthesis [4]. This quantitative activity provides a starting point for structure–activity relationship (SAR) studies aimed at improving potency. The 2′,4′-difluoro substitution pattern, combined with the acetoxy leaving group, offers a tractable scaffold for medicinal chemistry optimization, whereas non‑fluorinated or chloro analogs lack documented activity in this enzyme system [5].

Analytical Method Development: Reference Standard for HPLC/GC Analysis of Posaconazole Intermediates

Given its role as a critical posaconazole intermediate, 2-acetoxy-2',4'-difluoroacetophenone is frequently employed as a reference standard for developing and validating HPLC or GC analytical methods in pharmaceutical quality control settings. The availability of the compound at 97%+ purity with batch-specific NMR, HPLC, and GC documentation from suppliers such as Bidepharm and Aladdin makes it suitable for use as a system suitability standard or impurity marker in regulated analytical workflows.

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